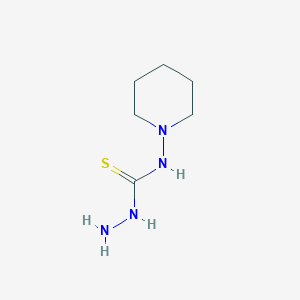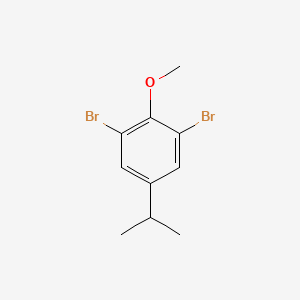
1-Isocyanatooctadec-9-ene
Descripción general
Descripción
1-Isocyanatooctadec-9-ene is an organic compound with the molecular formula C19H35NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to an octadecene chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Isocyanatooctadec-9-ene can be synthesized through the reaction of octadec-9-en-1-amine with phosgene. The reaction typically involves the following steps:
Formation of Carbamoyl Chloride: Octadec-9-en-1-amine reacts with phosgene to form the intermediate carbamoyl chloride.
Formation of Isocyanate: The carbamoyl chloride intermediate undergoes a rearrangement to form this compound.
Industrial Production Methods: In industrial settings, the production of isocyanates often involves the use of phosgene due to its efficiency in forming the isocyanate group. due to the hazardous nature of phosgene, alternative methods such as the use of oxalyl chloride or other safer reagents are being explored .
Análisis De Reacciones Químicas
Types of Reactions: 1-Isocyanatooctadec-9-ene undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Substitution Reactions: Reacts with amines to form ureas.
Polymerization Reactions: Can be used in the formation of polyurethanes
Common Reagents and Conditions:
Alcohols: Reacts under mild conditions to form urethanes.
Amines: Reacts under mild to moderate conditions to form ureas.
Catalysts: Various catalysts can be used to facilitate these reactions, including tertiary amines and metal catalysts
Major Products:
Aplicaciones Científicas De Investigación
1-Isocyanatooctadec-9-ene has several applications in scientific research:
Polymer Chemistry: Used in the synthesis of polyurethanes, which are widely used in coatings, adhesives, and foams.
Materials Science: Utilized in the development of advanced materials with specific mechanical and chemical properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical coatings.
Mecanismo De Acción
The mechanism of action of 1-Isocyanatooctadec-9-ene involves its reactivity with nucleophiles such as alcohols and amines. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles, leading to the formation of urethanes and ureas. This reactivity is exploited in the synthesis of polyurethanes and other materials .
Comparación Con Compuestos Similares
1-Isocyanatohexadecane: Similar in structure but with a shorter carbon chain.
1-Isocyanatododecane: Another similar compound with a shorter carbon chain.
Phenyl Isocyanate: Contains an aromatic ring instead of an aliphatic chain
Uniqueness: 1-Isocyanatooctadec-9-ene is unique due to its long aliphatic chain, which imparts specific properties such as hydrophobicity and flexibility. These properties make it particularly useful in the synthesis of flexible polyurethanes and other materials with unique mechanical properties .
Propiedades
IUPAC Name |
1-isocyanatooctadec-9-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21/h9-10H,2-8,11-18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSJMHPQNDDKRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30710281 | |
| Record name | 1-Isocyanatooctadec-9-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30710281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91544-77-3 | |
| Record name | 1-Isocyanatooctadec-9-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30710281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(R)-tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B3302069.png)
![Phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]-](/img/structure/B3302085.png)



